1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-
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Overview
Description
1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]- is an organic compound that belongs to the class of amides. It features a piperidine ring attached to an acetamide group, with a dimethylamino-substituted phenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]- typically involves the reaction of 4-(dimethylamino)benzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the phenyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine functional groups.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Scientific Research Applications
1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]carbonyl}phenyl)-5-fluoro-4-[2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl]pyrimidin-2-amine: A compound with a similar dimethylamino-substituted phenyl group.
4-(Dimethylamino)phenylacetonitrile: Another compound featuring a piperidine ring and a dimethylamino-substituted phenyl group.
Uniqueness
1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]- is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
90279-40-6 |
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Molecular Formula |
C15H23N3O |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C15H23N3O/c1-17(2)14-8-6-13(7-9-14)16-15(19)12-18-10-4-3-5-11-18/h6-9H,3-5,10-12H2,1-2H3,(H,16,19) |
InChI Key |
RMUXVPNZXHCHBC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CN2CCCCC2 |
Origin of Product |
United States |
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